
Sparsomycin
Übersicht
Beschreibung
An antitumor antibiotic produced by Streptomyces sparsogenes. It inhibits protein synthesis in 70S and 80S ribosomal systems.
Wirkmechanismus
Target of Action
Sparsomycin primarily targets the 50S ribosomal subunit . The 50S subunit is a component of the ribosome, the cellular machinery responsible for protein synthesis. By interacting with this subunit, this compound can influence the process of protein synthesis .
Mode of Action
this compound binds to the 50S ribosomal subunit and inhibits protein synthesis through peptidyl transferase inhibition . As it binds to the 50S ribosomal subunit, it induces translocation on the 30S subunit . This interaction disrupts the normal function of the ribosome, leading to changes in protein synthesis.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting peptidyl transferase, this compound disrupts the formation of peptide bonds, a crucial step in the creation of proteins. This disruption can have downstream effects on various cellular processes that rely on the production of specific proteins.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of protein synthesis . On a cellular level, this can lead to a variety of effects, depending on the specific proteins being synthesized. For example, in tumor cells, the inhibition of protein synthesis could potentially disrupt processes necessary for cell growth and division .
Biochemische Analyse
Biochemical Properties
Sparsomycin interacts with the 50S ribosomal subunit, a component of the ribosome, which is a complex biomolecule responsible for protein synthesis . By binding to the 50S ribosomal subunit, this compound inhibits the process of peptidyl transferase, a critical step in protein synthesis . This interaction disrupts the normal function of the ribosome, leading to inhibition of protein synthesis .
Cellular Effects
The primary cellular effect of this compound is the inhibition of protein synthesis . By binding to the 50S ribosomal subunit, it disrupts the process of protein synthesis, which can have wide-ranging effects on cellular processes . For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism, all of which rely on the proper functioning of protein synthesis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the 50S ribosomal subunit . It binds to this subunit and inhibits the process of peptidyl transferase, a critical step in protein synthesis . This binding interaction disrupts the normal function of the ribosome, leading to inhibition of protein synthesis .
Biologische Aktivität
Sparsomycin is an antibiotic compound that has garnered attention due to its unique biological activity, particularly in inhibiting protein synthesis. This article explores its mechanisms, effects on various biological systems, and implications for therapeutic applications.
This compound is classified as a nucleoside antibiotic derived from Streptomyces griseus. Its structure allows it to interfere with the function of ribosomes, the cellular machinery responsible for protein synthesis. Specifically, this compound binds to the 30S ribosomal subunit, inhibiting peptide bond formation during translation. This action leads to the cessation of protein synthesis in susceptible organisms.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. Its efficacy has been demonstrated in several studies:
- Bacterial Inhibition : this compound shows potent activity against both Gram-positive and Gram-negative bacteria. For instance, it has been effective against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Research indicates that this compound can inhibit the growth of certain fungi, making it a potential candidate for treating fungal infections.
Antitumor Properties
This compound has also been investigated for its antitumor properties. Studies have shown that it can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : It disrupts the cell cycle progression in various cancer cell lines, leading to increased apoptosis rates.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound enhances their efficacy, suggesting a potential role in combination therapy for cancer treatment.
Case Study 1: Antitumor Efficacy
A study conducted on human leukemia cell lines demonstrated that this compound significantly reduced cell viability. The findings indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
Case Study 2: Antimicrobial Spectrum
In a comparative study of various antibiotics, this compound was found to be particularly effective against multidrug-resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were lower than those for commonly used antibiotics, highlighting its potential as an alternative treatment option.
Data Tables
Eigenschaften
CAS-Nummer |
1404-64-4 |
---|---|
Molekularformel |
C13H19N3O5S2 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
(E)-N-[1-hydroxy-3-[(R)-methylsulfanylmethylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9?,23-/m1/s1 |
InChI-Schlüssel |
XKLZIVIOZDNKEQ-FBKVPXSSSA-N |
SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC |
Isomerische SMILES |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)NC(CO)C[S@@](=O)CSC |
Kanonische SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC |
Aussehen |
Solid powder |
Key on ui other cas no. |
1404-64-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sparsomycin; U 19183; U-19183; U19183; B 120121L19; B120121L19; Esparsomicina |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Sparsomycin and how does it exert its inhibitory effect?
A1: this compound specifically targets the peptidyl transferase center (PTC) of the large ribosomal subunit, effectively inhibiting peptide bond formation. [, , , ] This action disrupts the crucial process of protein synthesis in bacteria, archaea, and eukaryotes. [, ]
Q2: Can you elaborate on the specific interaction between this compound and the ribosome?
A2: this compound demonstrates a strong binding affinity for ribosomes, particularly in the presence of an N-blocked aminoacyl-tRNA molecule occupying the ribosomal P-site. [, ] It forms a stable complex with the ribosome, seemingly without forming covalent bonds. []
Q3: Which specific nucleotide in the ribosome has been identified as a key interaction site for this compound?
A3: Research has pinpointed the universally conserved nucleotide A2602 within the peptidyl transferase loop region of 23S-like rRNA as the primary site of interaction for this compound. [, ] This interaction is crucial for the drug's inhibitory effect.
Q4: How does the presence of an N-blocked P-site-bound tRNA influence this compound's binding and activity?
A4: The presence of an N-blocked P-site-bound tRNA significantly enhances this compound's binding affinity to the ribosome. [, , ] This is attributed to the N-blocked tRNA inducing a conformational change in the ribosome that increases the accessibility of A2602, the primary interaction site for this compound. []
Q5: Does this compound’s interaction with the ribosome involve any ribosomal proteins?
A5: While earlier studies suggested potential interactions with ribosomal proteins, later research utilizing UV cross-linking techniques demonstrated that this compound primarily interacts with the rRNA, specifically at A2602. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: this compound possesses the molecular formula C14H21N3O7S2 and a molecular weight of 407.46 g/mol.
Q7: Are there any spectroscopic data available for this compound?
A7: Spectroscopic characterization, particularly using circular dichroism (CD) spectroscopy, has played a crucial role in determining the absolute configuration of the sulfoxide group in this compound. []
Q8: How does the chirality of this compound influence its biological activity?
A8: Studies revealed that this compound's activity is stereoisomer-specific. The naturally occurring S,C,R,S-stereoisomer exhibits the most potent inhibitory effects on protein synthesis and tumor cell growth. []
Q9: Which specific structural moieties of this compound are crucial for its ribosomal binding and activity?
A9: The unmodified uracil ring, the sulfoxide group on the alpha-sulfur atom, and the hydrophobic S-methyl group are essential for this compound's interaction with the ribosomal peptidyl transferase center and its inhibitory activity. [, ]
Q10: Can the unique oxodithioacetal side chain of this compound be modified without complete loss of activity?
A11: While the oxodithioacetal moiety is important, studies show that replacing it with certain hydrophobic groups, particularly 4-substituted benzyl groups, can retain some level of activity, albeit lower than this compound. [, ]
Q11: Have any this compound analogs shown improved activity compared to the parent compound?
A12: Yes, certain lipophilic analogs, like octylthis compound, have demonstrated greater cytostatic activity than this compound itself in in vitro assays. [, ]
Q12: What is known about the stability of this compound under various conditions?
A12: While specific stability data might require further investigation, this compound's structure, containing a sulfoxide group, suggests potential susceptibility to oxidation or degradation under certain conditions.
Q13: What types of in vitro assays have been used to assess this compound's activity?
A15: Researchers have employed a range of in vitro assays to characterize this compound's effects, including bacterial and tumor cell growth inhibition assays, [, ] protein synthesis inhibition assays using cell-free systems from various organisms, [, , ] and the puromycin reaction to assess peptidyl transferase inhibition. [, , ]
Q14: Which animal models have been used to evaluate the antitumor activity of this compound and its analogs?
A16: The in vivo antitumor efficacy of this compound and its analogs has been primarily evaluated in mouse models, particularly using the L1210 leukemia model. []
Q15: What are the known mechanisms of resistance to this compound?
A18: Studies on Halobacterium salinarium identified a this compound-resistant mutant lacking a specific post-transcriptional modification at nucleotide U2603 (E.coli numbering U2584) in the peptidyl transferase loop of 23S rRNA. [] Other studies on Streptomyces sparsogenes linked resistance to reduced drug accumulation in resistant strains, possibly due to altered membrane permeability. []
Q16: Does this compound exhibit cross-resistance with other antibiotic classes?
A19: The Halobacterium salinarium mutant resistant to this compound also displayed altered sensitivity to other peptidyl transferase inhibitors like anisomycin, chloramphenicol, and puromycin, indicating potential cross-resistance. []
Q17: What are the major concerns regarding the toxicity of this compound?
A20: The primary safety concern associated with this compound is its ocular toxicity, specifically its potential to cause retinopathy, which led to its discontinuation in clinical trials. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.